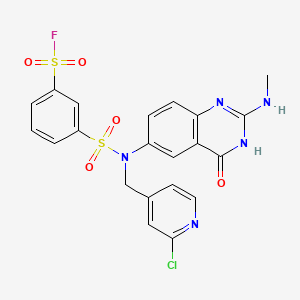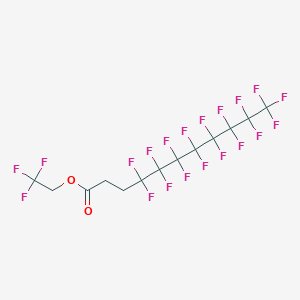
Cholic Acid AMCA Blue Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholic Acid AMCA Blue Amide is a derivative of cholic acid, a primary bile acid synthesized in the liver. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a conjugate of cholic acid with a fluorescent dye, AMCA (7-amino-4-methylcoumarin-3-acetic acid), which is used in various biochemical and medical research applications due to its fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cholic Acid AMCA Blue Amide typically involves the conjugation of cholic acid with AMCA. The process begins with the activation of the carboxyl group of cholic acid, often using reagents such as thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with AMCA in the presence of a base, such as triethylamine, to form the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Cholic Acid AMCA Blue Amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cholic acid moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to release cholic acid and AMCA.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of cholic acid.
Reduction: Reduced derivatives of cholic acid.
Substitution: Free cholic acid and AMCA.
科学的研究の応用
Cholic Acid AMCA Blue Amide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a fluorescent probe to study enzyme activities and protein interactions.
Cell Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
作用機序
The mechanism of action of Cholic Acid AMCA Blue Amide involves its ability to fluoresce upon excitation with specific wavelengths of light. The AMCA moiety absorbs light and emits fluorescence, which can be detected and measured. This property makes it useful as a probe in various biochemical assays. The cholic acid component helps in targeting specific biological molecules or structures, enhancing the specificity and sensitivity of the assays .
類似化合物との比較
Similar Compounds
Deoxycholic Acid AMCA Blue Amide: Another bile acid derivative conjugated with AMCA, used for similar applications.
Chenodeoxythis compound: Similar to this compound but derived from chenodeoxycholic acid.
Glycothis compound: A conjugate of glycocholic acid with AMCA, used in biochemical research.
Uniqueness
This compound is unique due to its specific combination of cholic acid and AMCA, providing distinct fluorescent properties and biological targeting capabilities. Its structure allows for efficient interaction with biological molecules, making it a valuable tool in various research fields .
特性
分子式 |
C36H49NO8 |
|---|---|
分子量 |
623.8 g/mol |
IUPAC名 |
2-[4-methyl-2-oxo-7-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]chromen-3-yl]acetic acid |
InChI |
InChI=1S/C36H49NO8/c1-18(5-10-31(41)37-21-6-7-23-19(2)24(16-32(42)43)34(44)45-29(23)15-21)25-8-9-26-33-27(17-30(40)36(25,26)4)35(3)12-11-22(38)13-20(35)14-28(33)39/h6-7,15,18,20,22,25-28,30,33,38-40H,5,8-14,16-17H2,1-4H3,(H,37,41)(H,42,43)/t18-,20+,22-,25-,26+,27+,28-,30+,33+,35+,36-/m1/s1 |
InChIキー |
KYQIGEQITCPHJL-HLBSVZJGSA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C)[C@H]3CC[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4[C@@H](C[C@H]6[C@@]5(CC[C@H](C6)O)C)O)O)C)CC(=O)O |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C)C3CCC4C3(C(CC5C4C(CC6C5(CCC(C6)O)C)O)O)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)




![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
